1-(Benzyloxy)-3,5-difluorobenzene

Description

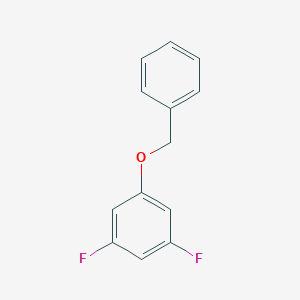

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-5-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDMGHKJUCZTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471364 | |

| Record name | 1-(benzyloxy)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176175-97-6 | |

| Record name | 1-(benzyloxy)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 1 Benzyloxy 3,5 Difluorobenzene

Reactions at the Benzyloxy Moiety

The benzyloxy group, while often employed as a protecting group for phenols, is itself susceptible to specific chemical transformations, primarily through oxidative and reductive pathways.

Oxidative Transformations

The benzylic ether linkage in 1-(benzyloxy)-3,5-difluorobenzene can undergo oxidative cleavage to yield carbonyl compounds. organic-chemistry.orgacs.orgorganic-chemistry.org This transformation is typically achieved using various oxidizing agents. For instance, the use of reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can effectively cleave benzylic ethers, yielding the corresponding aromatic aldehydes and alcohols. organic-chemistry.org Another method involves the use of a bromo radical, generated from an alkali metal bromide and an oxidant such as Oxone, which promotes the oxidative debenzylation under mild conditions. organic-chemistry.orgacs.org This process is believed to proceed via the abstraction of a hydrogen atom from the benzylic position, followed by oxidation and hydrolysis to furnish the final carbonyl product. organic-chemistry.org Visible-light-mediated oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant also presents a viable method for cleaving benzyl (B1604629) ethers, offering high functional group tolerance. acs.org

Reductive Cleavage and Debenzylation

Reductive cleavage, or debenzylation, is a common reaction of the benzyloxy group and is frequently employed to deprotect the corresponding phenol (B47542). This is most often accomplished through catalytic hydrogenation. cdnsciencepub.com A standard method involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. sci-hub.se

A widely used alternative to gaseous hydrogen is catalytic transfer hydrogenation. This technique utilizes a hydrogen donor in conjunction with a palladium catalyst. Various hydrogen donors can be employed, including formic acid, 2-propanol, and cyclohexene. cdnsciencepub.comsigmaaldrich.com The choice of hydrogen donor can be crucial for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. sigmaaldrich.com For example, using 2-propanol as the hydrogen donor with Pd/C can effectively cleave benzyl ethers. cdnsciencepub.com The efficiency of debenzylation can be influenced by the reaction conditions and the presence of other substituents on the aromatic ring.

Table 1: Reductive Debenzylation of Benzyl Ethers

| Catalyst | Hydrogen Source | Solvent | Conditions | Product | Yield (%) | Reference |

| Pd/C | H₂ | Ethanol | RT, 1 atm | 3,5-Difluorophenol (B1294556) | High | sci-hub.se |

| Pd/C | 2-Propanol | 2-Propanol | Reflux | 3,5-Difluorophenol | Quantitative | cdnsciencepub.com |

| Pd(0) EnCat™ 30NP | HCOOH/NEt₃ | EtOAc | 23°C | Aryl Alcohols | High | sigmaaldrich.com |

| Raney-Ni | H₂ | Isooctane/H₂O | 50°C, 1 atm | Phenol | High | unive.it |

Reactions at the Fluorinated Aromatic Ring

The two fluorine atoms on the aromatic ring of this compound significantly influence its reactivity, particularly in substitution reactions. They activate the ring towards nucleophilic attack while directing the outcome of electrophilic substitutions.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms

The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces one of the fluorine atoms. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the fluorine atom to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. wright.edu The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring.

A variety of nucleophiles can be employed in the SNAr reaction with this compound and its derivatives. These include alkoxides and amines, leading to the formation of new ether and aniline (B41778) derivatives, respectively. nih.govprepchem.com For example, the reaction of 1-bromo-3,5-difluorobenzene (B42898) with benzyl alcohol in the presence of a base like sodium hydride yields benzyl 3-bromo-5-fluorophenyl ether. prepchem.com This demonstrates the displacement of a fluorine atom by a benzyloxy nucleophile. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile.

Table 2: Nucleophilic Aromatic Substitution of Difluorobenzene Derivatives

| Substrate | Nucleophile | Base | Solvent | Product | Yield (%) | Reference |

| 1-Bromo-3,5-difluorobenzene | Benzyl alcohol | NaH | Dimethylacetamide | Benzyl 3-bromo-5-fluorophenyl ether | 75 | prepchem.com |

| 2-Bromo-1,3-difluorobenzene | 8-Fluoro-2-methylquinolin-3-ol | - | - | 3-(2-Bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline | - | nih.gov |

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The benzyloxy group is an activating, ortho-, para-directing group due to the resonance donation of its lone pair of electrons into the aromatic ring. Conversely, the fluorine atoms are deactivating yet ortho-, para-directing. Their strong inductive electron-withdrawing effect deactivates the ring towards electrophilic attack, but their ability to donate a lone pair of electrons via resonance directs incoming electrophiles to the ortho and para positions.

In this compound, the directing effects of the substituents are additive. The benzyloxy group strongly directs to the ortho (C2 and C6) and para (C4) positions. The fluorine atoms at C3 and C5 also direct to their ortho and para positions. The C4 position is para to the strongly activating benzyloxy group and meta to both deactivating fluorine atoms, making it a highly likely site for electrophilic attack. The C2 and C6 positions are ortho to the benzyloxy group and also ortho to a fluorine atom, which may lead to a mixture of products or be influenced by steric hindrance. For example, acylation of 1,3-difluorobenzene (B1663923) derivatives typically occurs at the position flanked by the two fluorine atoms. fluorine1.ru

Functional Group Interconversions and Derivatization

This compound serves as a versatile starting material for the synthesis of more complex molecules through various functional group interconversions and derivatization reactions. acs.org The presence of the reactive benzyloxy group and the fluorinated ring allows for sequential modifications.

For instance, after performing a nucleophilic aromatic substitution to replace one of the fluorine atoms, the resulting product can undergo further transformations. The remaining fluorine atom can be subjected to another SNAr reaction, or the benzyloxy group can be cleaved to reveal a phenol, which can then be further functionalized. An example of such a derivatization is the synthesis of 3,5-difluorobenzophenone (B68835) derivatives, which can be used to prepare poly(ether ether ketone) (PEEK) copolymers. wright.edu This involves the reaction of 3,5-difluorobenzophenone with hydroquinone, where the difluorinated moiety is a key structural component. wright.edu

Furthermore, the compound can be used in the synthesis of biologically active molecules. For example, it can be a precursor for the synthesis of inhibitors of 5-lipoxygenase, where the core structure is modified through a series of reactions including nucleophilic substitution and subsequent functionalization. nih.gov The ability to selectively manipulate different parts of the molecule makes this compound a valuable building block in medicinal chemistry and materials science. smolecule.comnih.gov

Mechanistic Investigations of Key Reactions

The reactivity of this compound is primarily characterized by transformations involving the benzyloxy group and substitution at the fluorinated aromatic ring. While detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature, the reaction mechanisms can be understood by analogy to well-established principles in organic chemistry for similar functional groups and substituted aromatic systems. The key reactions of this compound include nucleophilic aromatic substitution (SNA_r), ether cleavage, and reactions at the benzylic position.

The fluorine atoms on the aromatic ring are susceptible to substitution by strong nucleophiles. This occurs through a nucleophilic aromatic substitution (SNA_r) mechanism. The reaction is facilitated by the electron-withdrawing nature of the fluorine atoms, which activates the ring towards nucleophilic attack. The proposed mechanism generally proceeds through a two-step addition-elimination pathway.

The initial step involves the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This leads to the formation of a high-energy intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized across the aromatic system and is stabilized by the electron-withdrawing fluorine atoms and the benzyloxy group.

The stability of the Meisenheimer complex is a critical factor in the reaction kinetics. The presence of two fluorine atoms enhances the stability of this intermediate, thereby facilitating the reaction. In the second step of the mechanism, the leaving group, in this case, the fluoride ion, is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. Kinetic studies on similar fluoroaromatic compounds have shown that the rate-determining step is typically the formation of the Meisenheimer complex. frontiersin.org

The benzyloxy group can be cleaved under various conditions, most commonly through acid-catalyzed or hydrogenolysis reactions.

Acid-Catalyzed Cleavage: In the presence of a strong acid, such as HBr or HI, the ether oxygen is protonated, which makes the benzyloxy group a better leaving group. Following protonation, a nucleophile (e.g., a halide ion) can attack the benzylic carbon in an S(_N)1 or S(_N)2 fashion, depending on the reaction conditions and the stability of the potential benzylic carbocation. Given the stability of a benzyl carbocation, an S(_N)1 pathway is plausible, involving the formation of a benzylic carbocation and 3,5-difluorophenol. The carbocation is then trapped by the nucleophile. Alternatively, under conditions that favor bimolecular substitution, an S(_N)2 mechanism would involve the direct attack of the nucleophile on the benzylic carbon, leading to the displacement of 3,5-difluorophenol.

Hydrogenolysis: A common method for the deprotection of benzyl ethers is catalytic hydrogenolysis. In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds on the surface of the metal catalyst, where the benzylic C-O bond is cleaved, resulting in the formation of toluene (B28343) and 3,5-difluorophenol. Mechanistic studies on related systems suggest that the reaction involves oxidative addition of the C-O bond to the metal surface, followed by hydrogenolysis. acs.org

The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation. The reaction mechanism for the oxidation of the benzyloxy group to a benzaldehyde (B42025) or benzoic acid derivative typically involves the formation of radical intermediates, especially when strong oxidizing agents like potassium permanganate (B83412) are used. The reaction is believed to proceed through the abstraction of a hydrogen atom from the benzylic position, followed by further oxidation steps.

| Reaction Type | General Mechanistic Pathway | Key Intermediates | Influencing Factors |

| Nucleophilic Aromatic Substitution (SNA_r) | Addition-Elimination | Meisenheimer complex | Strength of the nucleophile, solvent polarity |

| Acid-Catalyzed Ether Cleavage | S(_N)1 or S(_N)2 | Protonated ether, benzylic carbocation (S(_N)1) | Acid strength, nucleophilicity of the counter-ion |

| Catalytic Hydrogenolysis | Heterogeneous catalysis on metal surface | Surface-adsorbed species | Catalyst activity, hydrogen pressure, solvent |

| Oxidation of Benzyloxy Group | Radical abstraction | Benzylic radical | Strength of the oxidizing agent |

Advanced Applications in Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The structural features of 1-(Benzyloxy)-3,5-difluorobenzene, particularly the presence of a benzyloxy group and two fluorine atoms on the benzene (B151609) ring, make it a key intermediate in the synthesis of more intricate organic structures. The fluorine atoms activate the aromatic ring for certain reactions and can significantly influence the properties of the final molecule.

Synthesis of Heterocyclic Scaffolds (e.g., Quinoline (B57606), Quinazoline Derivatives)

The 3,5-difluorobenzyloxy moiety, derived from this compound, has been incorporated into complex heterocyclic systems like quinoline derivatives. In the synthesis of novel 3-(2-(3-((3,5-difluorobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline, the 3,5-difluorobenzyloxy group was introduced and found to be a key feature in compounds showing notable activity against various microbes. nih.govacs.org The synthesis of such complex molecules often involves multi-step processes where a precursor containing the difluorobenzyloxy group is essential. For instance, the synthesis of certain quinoline derivatives can be achieved through a Pfitzinger reaction followed by decarboxylation and subsequent nucleophilic substitution reactions where a difluorinated phenol (B47542) or its protected form can be a crucial reactant. acs.orgresearchgate.net The general synthetic utility of benzyloxy-substituted quinazolinones has also been explored, indicating the value of the benzyloxy pharmacophore in creating biologically relevant scaffolds. nih.gov

Construction of Poly-arylene Ethers and Polymers

The 3,5-difluoro-substituted aromatic core is a valuable monomer unit for the synthesis of poly(arylene ether)s (PAEs). The fluorine atoms activate the aryl ring toward nucleophilic aromatic substitution, which is the key bond-forming reaction in the polymerization process. Research into PAEs derived from 3,5-difluorobenzene sulfonamides demonstrates this principle, where the sulfonamide monomers react with bisphenols to form high-performance polymers. wright.edu The primary goal of such research is often to tune the thermal and electronic properties of the resulting PAEs by modifying the groups attached to the core monomer. wright.edu

While this compound itself would likely be deprotected to 3,5-difluorophenol (B1294556) before being used as a monomer, its structure is central to the synthesis of these advanced polymers. Fluorinated PAEs are sought after for their excellent thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in semiconductors and integrated circuits. mdpi.com

Role in Advanced Materials Development

The unique properties of this compound make it a valuable precursor in the development of advanced materials with specific functions.

Components in Liquid Crystalline Materials

Fluorinated compounds are known to play a role in the formulation of liquid crystalline (LC) materials, which are essential for display technologies. Fluorinated ethers, in particular, can enhance the thermal stability of liquid crystals. While direct studies on this compound in LCs are not extensively detailed, its isomers and related structures have been investigated for this purpose. For example, 2-(Benzyloxy)-1,4-difluorobenzene has been explored as a component in LC materials, where it can influence properties like phase transition temperatures. smolecule.com The specific positioning of fluorine atoms significantly impacts the molecule's electronic effects and steric hindrance, which are critical parameters in the design of LC components. smolecule.com Furthermore, the related compound 4-(Benzyloxy)-3,5-difluorobenzoic acid is associated with the field of liquid crystal materials, reinforcing the potential of this structural motif. ambeed.com

Precursors for Luminescent Materials (e.g., OLEDs)

This compound is categorized as a building block for materials used in Organic Light-Emitting Diodes (OLEDs). bldpharm.combldpharm.com The difluorinated aromatic core is a common feature in materials designed for OLED applications, such as indenofluorene derivatives, which exhibit excellent emission and absorption properties. wright.edu The synthesis of fluorinated monomers that can be polymerized into materials for OLEDs highlights the importance of precursors like this compound. wright.edu Additionally, the benzyloxy group itself is a component of sophisticated luminescent polymers. For instance, a polyfluorene featuring a bulky poly(benzyl ether) dendron was synthesized and shown to exhibit nearly pure blue photoluminescence, a highly desirable characteristic for display applications. rsc.org This demonstrates that both the fluorinated core and the benzyloxy group contribute to the development of advanced luminescent materials.

Development of Fluorescent Probes for Chemical Research

The intrinsic properties of the this compound structure make it suitable for creating fluorescent tools for research. The compound can be used in the development of fluorescent probes for applications such as biological imaging. Its isomer, 2-(Benzyloxy)-1,4-difluorobenzene, has also been noted for its potential in this area. smolecule.com

Research into fluorinated photoremovable protecting groups provides insight into the fluorescent properties of these molecules. A closely related compound, 5-(Benzyloxy)-2-bromo-1,3-difluorobenzene, was synthesized as part of a study on photo-Favorskii rearrangement. nih.gov The study investigated the physical and photophysical properties of a series of fluorinated p-hydroxyphenyl (pHP) esters, which are designed to release caged compounds upon irradiation. For some of these derivatives, weak fluorescence was observed, which increased in buffered media at higher pH. nih.gov The introduction of fluorine substituents was found to influence the quantum yields of photorelease. nih.gov

Table 1: Photophysical Properties of a Related Fluorescent Compound Series Data extracted from a study on fluorinated p-hydroxyphenyl (pHP) esters, which share structural similarities.

| Compound Feature | pKa | λmax (nm) in pH 8.2 Buffer | λem (nm) in pH 8.2 Buffer |

| meta-fluoro pHP | 7.2 | 288 | 311 |

| tetrafluoro pHP | 3.9 | 302 | 321 |

This table illustrates how fluorine substitution affects the spectral properties of related phenolic compounds, suggesting that derivatives of this compound could be tailored for specific fluorescent applications. nih.gov

Role in Medicinal Chemistry Research and Scaffold Development

Scaffold Hybridization and Bioisosteric Replacement Strategies

Scaffold hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. nih.govnih.gov 1-(Benzyloxy)-3,5-difluorobenzene is an attractive component for such strategies due to the distinct properties of its constituent parts. The benzyloxy group can participate in various non-covalent interactions, while the 3,5-difluorophenyl moiety can influence the molecule's electronic properties, metabolic stability, and binding affinity.

Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is another key tactic in medicinal chemistry to optimize lead compounds. researchgate.netdrughunter.com The 3,5-difluorobenzyl ether moiety of this compound can serve as a bioisostere for other functionalities. For instance, the fluorine atoms can act as bioisosteres for hydrogen atoms, leading to altered electronic distribution and potentially improved metabolic stability without significant steric changes. u-tokyo.ac.jp The entire difluorobenzyloxy group can also be considered a bioisostere for other substituted phenyl rings, offering a way to modulate properties like lipophilicity and target engagement. drughunter.com

In one study, the 3,5-difluorobenzyloxy group was incorporated into a series of quinoline (B57606) derivatives. nih.gov This substitution was found to be favorable, with the resulting compound, 3-(2-(3-((3,5-difluorobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline, demonstrating good activity against P. mirabilis and A. niger. nih.gov This highlights the successful application of the 3,5-difluorobenzyloxy moiety in generating new chemical entities with desirable biological profiles.

Design and Synthesis of Novel Pharmacological Scaffolds

The structural attributes of this compound make it a valuable starting material for the synthesis of more complex and novel pharmacological scaffolds. The presence of the benzyloxy group allows for selective deprotection to yield 3,5-difluorophenol (B1294556), a key intermediate for various synthetic transformations. This phenol (B47542) can then be subjected to a range of reactions, including etherification and nucleophilic aromatic substitution, to build diverse molecular architectures.

For example, the synthesis of novel spiro derivatives as potent and reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors has utilized building blocks derived from similar fluorinated benzene (B151609) structures. acs.org The synthetic route often involves nucleophilic aromatic substitution reactions where a fluorinated benzene derivative is coupled with a suitable alcohol. acs.org

Furthermore, the synthesis of complex molecules like 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives has been achieved through multi-step sequences. acs.orgresearchgate.net These syntheses often involve the initial reaction of a fluorinated benzene derivative, such as 2-bromo-1,3-difluorobenzene, with a phenoxy nucleophile to form a diphenyl ether linkage. acs.orgresearchgate.net This diphenyl ether is then further functionalized to introduce the desired side chains. The versatility of this compound and its analogues in such synthetic schemes underscores their importance in constructing novel and potentially bioactive molecular frameworks.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the optimization of lead compounds into potent drug candidates. rjeid.com Derivatives of this compound have been the subject of SAR studies to elucidate the impact of various structural modifications on their pharmacological effects.

A notable example is the investigation of quinoline derivatives, where the substitution pattern on the benzyloxy group was systematically varied. nih.gov The SAR analysis revealed that the presence of 3,5-difluoro substituents on the benzyloxy group resulted in good activity against certain microbial strains. nih.gov Specifically, the compound bearing the 3,5-difluorobenzyloxy group showed promising activity against P. mirabilis and A. niger. nih.gov

The table below summarizes the activity of some quinoline derivatives with different substituents on the benzyloxy group, illustrating the principles of SAR.

| Compound | Substituent on Benzyloxy Group | Activity against P. mirabilis (MIC in μM) | Activity against A. niger (MIC in μM) |

| 9a | Unsubstituted | 31.25 | 31.25 |

| 9c | 4-Chloro | 62.5 | Moderate |

| 9d | 4-Methyl | 62.5 | 62.5 |

| 9h | 3,5-Difluoro | 31.25 | 62.5 |

| Data derived from a study on quinoline derivatives. nih.gov |

This data demonstrates that while the unsubstituted benzyloxy group provides good activity, the introduction of a 3,5-difluoro substitution maintains or in some cases improves the activity profile, validating the use of the this compound scaffold in designing new therapeutic agents.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 1-(Benzyloxy)-3,5-difluorobenzene. wikipedia.orgnorthwestern.edu These calculations can predict a variety of electronic properties that are fundamental to the molecule's reactivity.

The introduction of two fluorine atoms onto one of the phenyl rings significantly influences the electronic structure. Fluorine is a highly electronegative atom, and its presence leads to a strong inductive electron-withdrawing effect on the 3,5-difluorophenyl ring. researchgate.netbohrium.com This effect lowers the energy of the molecular orbitals associated with this ring. beilstein-journals.org Concurrently, fluorine can act as a π-electron donor through resonance, though this effect is generally weaker than its inductive withdrawal. researchgate.net Studies on fluorinated benzenes show that fluorine substitution creates new π-orbitals that can further stabilize the aromatic ring. nih.gov

The benzyloxy group, conversely, is an electron-donating group through resonance, where the oxygen lone pairs can delocalize into the attached phenyl ring. In this compound, these opposing electronic influences create a complex charge distribution. An electrostatic potential (ESP) map would likely show a region of negative potential (electron-rich) around the ether oxygen and the unsubstituted phenyl ring, and a less negative or even slightly positive potential (electron-poor) on the difluorinated ring. bohrium.com

Key parameters derived from quantum chemical calculations that inform reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the more electron-rich benzyloxy and unsubstituted phenyl portion of the molecule, while the LUMO would likely be centered on the electron-deficient 3,5-difluorophenyl ring. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. beilstein-journals.org

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations on Analogous Systems

| Property | Predicted Value/Characteristic | Rationale based on Analogous Systems |

| HOMO Energy | Relatively High | Dominated by the electron-donating benzyloxy group. |

| LUMO Energy | Relatively Low | Lowered by the two electron-withdrawing fluorine atoms. beilstein-journals.org |

| HOMO-LUMO Gap | Moderate | Balance of electron-donating and withdrawing groups. |

| Dipole Moment | Non-zero, significant | Asymmetry in charge distribution due to fluorine substitution. bohrium.com |

| ESP Minimum | Located near the ether oxygen | High electronegativity and lone pairs of the oxygen atom. |

| ESP Maximum | Associated with the difluorinated ring | Strong inductive effect of fluorine atoms. bohrium.com |

Note: The values in this table are qualitative predictions based on established principles of computational chemistry and data from related fluorinated and ether-containing aromatic compounds.

Molecular Docking and Dynamics Simulations in Scaffold Analysis

In a hypothetical docking scenario, this compound would be evaluated for its ability to fit within a protein's binding pocket. The molecule's preferred conformation, size, and electronic properties would dictate the quality of the fit. The two phenyl rings are not coplanar, adopting a twisted or skewed conformation. nih.gov This three-dimensional shape is crucial for fitting into the often-complex topology of a binding site.

MD simulations can provide further insights beyond a static docked pose. plos.org These simulations model the atomic motions of the ligand-protein complex over time, offering a view of its dynamic stability. researchgate.netmanipal.edu For a complex involving this compound, MD could reveal:

The stability of key interactions, such as hydrogen bonds or hydrophobic contacts.

The flexibility of the ligand within the binding site.

The role of water molecules in mediating the binding.

Conformational changes in the protein or ligand upon binding.

The difluoro substitutions could play a significant role in binding. Fluorine atoms can form favorable interactions with protein backbones or side chains and can alter the pKa of nearby functional groups, potentially influencing binding affinity. nih.gov

Conformational Analysis and Steric Effects

The conformational landscape of this compound is dominated by rotations around the two C-O-C bonds. Unsubstituted diphenyl ether is known to be highly flexible, with a low barrier to rotation. researchgate.net However, substitution, particularly at the ortho positions, can introduce significant steric hindrance, leading to higher rotational barriers and more defined conformational preferences. cdnsciencepub.comrsc.org

In this compound, the fluorine atoms are in meta positions relative to the ether linkage, which results in less steric hindrance compared to ortho substitution. nih.gov The primary steric interactions would be between the hydrogen atoms at the ortho positions (2 and 6) of the unsubstituted ring and the ortho positions (2 and 6) of the difluorinated ring.

Computational conformational analysis, often performed using force fields or quantum mechanical methods, can map the potential energy surface as a function of the dihedral angles (φ1: C-O-C-C and φ2: C-O-C-C). nih.gov For diaryl ethers, the global energy minimum typically corresponds to a "skewed" or "twisted" conformation, where the phenyl rings are neither perpendicular nor coplanar. nih.govresearchgate.net

Table 2: Predicted Conformational Data for this compound based on Diaryl Ether Analogues

| Parameter | Predicted Value Range | Significance |

| φ1 Dihedral Angle | 25° - 50° | Defines the twist of the unsubstituted phenyl ring relative to the C-O-C plane. nih.gov |

| φ2 Dihedral Angle | 25° - 50° | Defines the twist of the difluorinated phenyl ring relative to the C-O-C plane. nih.gov |

| C-O-C Bond Angle | 118° - 120° | The ether linkage angle is typically wider than in aliphatic ethers. |

| Rotational Energy Barrier | Low to Moderate | Meta-fluoro substitution has a smaller steric impact than ortho substitution. cdnsciencepub.com |

Note: These values are estimations derived from computational and experimental studies on unsubstituted and substituted diphenyl ethers. nih.govresearchgate.netcdnsciencepub.com

The steric bulk of the entire benzyloxy group is also a factor, influencing how the molecule can orient itself in condensed phases or within a binding site.

Prediction of Reaction Pathways and Selectivity

Theoretical chemistry can be employed to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be constructed. mdpi.com

For example, in an electrophilic aromatic substitution reaction, the difluorinated ring is expected to be significantly deactivated due to the strong inductive effect of the fluorine atoms. researchgate.net Therefore, electrophilic attack would be predicted to occur selectively on the unsubstituted phenyl ring of the benzyloxy group. Computational models could further refine this prediction by calculating the activation energies for attack at the ortho, meta, and para positions of the unsubstituted ring to determine the most favorable isomer.

Conversely, for nucleophilic aromatic substitution (SNAr), the 3,5-difluorophenyl ring is activated towards attack. A strong nucleophile could potentially displace one of the fluorine atoms, although the absence of a leaving group in a more activated position (ortho or para to an electron-withdrawing group) makes this less likely under standard conditions.

Another area of investigation is the ether linkage itself. Reductive etherification is a known process, and theoretical studies can elucidate the mechanisms, which may involve direct, ketal, or enol pathways. nrel.govnih.gov The stability of the ether bond in this compound under various conditions (e.g., acidic, basic, reductive) could be assessed by calculating the activation barriers for cleavage reactions. organic-chemistry.orgresearchgate.net DFT studies on similar systems, like the reaction of phenolic acids, have successfully elucidated complex reaction mechanisms, including the identification of key intermediates and transition states. researchgate.net

Green Chemistry Approaches in the Synthesis of 1 Benzyloxy 3,5 Difluorobenzene

Eco-friendly Solvents and Solvent-Free Methodologies

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional Williamson ether synthesis often employs polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. wikipedia.org These solvents, while effective, pose environmental and health risks. Green chemistry seeks to replace them with safer, more sustainable alternatives or to eliminate the need for a solvent altogether.

Eco-Friendly Solvents: Research into greener alternatives has explored the use of ionic liquids, water, and bio-based solvents. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]), have been used as a medium for the synthesis of aryl benzyl (B1604629) ethers, offering advantages like low vapor pressure and potential for recycling. researchgate.net In one study, the reaction of various phenols with benzyl chloride in [bmim][BF4] at 80°C showed significantly reduced reaction times compared to using DMF. researchgate.net Another green solvent, propylene (B89431) carbonate, has been utilized in the iron-catalyzed etherification of benzyl alcohols, demonstrating the potential for less toxic and recyclable reaction media. nih.gov

A particularly innovative approach involves using water as the solvent, facilitated by surfactants or phase-transfer catalysts. Surfactants can form micelles in water, creating a microenvironment where the organic reactants can congregate and react, overcoming the immiscibility of the reagents. nih.gov This method avoids hazardous organic solvents and simplifies work-up procedures.

Solvent-Free Methodologies: An even more environmentally friendly approach is to conduct the reaction without any solvent. Solvent-free, or solid-state, reactions minimize waste and can lead to simpler purification processes. The etherification of phenols with benzyl chloride has been performed efficiently by mixing the phenol (B47542) with a solid base, such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3), and heating the mixture. tandfonline.comtandfonline.comresearchgate.net These reactions can proceed rapidly at relatively low temperatures (e.g., 60°C) and often yield pure products with simple work-up. tandfonline.comresearchgate.net This method is highly advantageous as it eliminates solvent waste, a primary contributor to the environmental footprint of chemical syntheses.

| Method | Reactants | Solvent | Base | Conditions | Yield | Reference |

| Conventional | 3,5-Difluorophenol (B1294556), Benzyl Bromide | DMF or THF | K₂CO₃ | 80-100°C, 12-24 h | 75-85% | |

| Ionic Liquid | Phenol, Benzyl Chloride | [bmim][BF₄] | NaOH | 80°C, 15-60 min | 72-87% | researchgate.net |

| Solvent-Free | Various Phenols, Benzyl Chloride | None | K₂CO₃ | 60°C, 20-120 min | 85-98% | tandfonline.comresearchgate.net |

Catalysis in Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed more efficiently, under milder conditions, and with greater selectivity, thereby reducing energy consumption and waste.

Phase-Transfer Catalysis (PTC): In the Williamson synthesis of 1-(benzyloxy)-3,5-difluorobenzene, the reactants (the water-soluble phenoxide salt and the organically-soluble benzyl halide) exist in separate phases. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the reaction by transporting the phenoxide anion from the aqueous or solid phase into the organic phase where it can react with the benzyl halide. numberanalytics.comcrdeepjournal.org This technique can significantly increase reaction rates, allow for the use of cheaper inorganic bases like sodium hydroxide, and enable reactions to occur under milder conditions, often avoiding the need for anhydrous and expensive aprotic solvents. lscollege.ac.innumberanalytics.com

Recyclable Catalysts: A key goal in sustainable catalysis is the ability to recover and reuse the catalyst. Significant progress has been made in developing recyclable catalyst systems for ether synthesis. One novel approach involves a cotton fabric-supported cationic acrylate (B77674) polymer that functions as a recyclable phase-transfer catalyst in a solid-liquid-liquid system. nih.govacs.orgnih.gov This "catalytic fabric" was shown to be effective for Williamson ether synthesis, achieving high conversion rates. nih.govnih.gov Crucially, the catalyst could be easily recovered after the reaction and reused for multiple cycles (e.g., five times) with minimal loss of activity, drastically reducing catalyst waste and cost. nih.gov

| Catalyst Type | Example Catalyst | Reactants | System | Key Advantage | Reference |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | Phenoxide, Alkyl Halide | Liquid-Liquid or Solid-Liquid | Milder conditions, use of inexpensive bases, increased reaction rate. | numberanalytics.comcrdeepjournal.org |

| Recyclable Catalyst | Cotton Fabric-Supported Polymer | Phenol derivatives, Benzyl Bromide derivatives | Solid-Liquid-Liquid PTC | Catalyst can be reused multiple times (≥5), reducing waste and cost. | nih.govacs.orgnih.gov |

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculating how many atoms from the reactants are incorporated into the final desired product. The ideal reaction has 100% atom economy, where all reactant atoms end up in the product, with no by-products.

The traditional Williamson synthesis using 3,5-difluorophenol and a benzyl halide (e.g., benzyl chloride) is represented by the following equation:

C₆H₄F₂O-Na⁺ + C₇H₇Cl → C₁₃H₁₀F₂O + NaCl

While this reaction is fairly efficient, it generates a salt by-product (sodium chloride), which lowers the atom economy and must be separated and disposed of as waste.

A more atom-economical and greener alternative is the direct coupling of 3,5-difluorophenol with benzyl alcohol. ias.ac.inresearchgate.net This reaction produces only water as a by-product, which is environmentally benign.

C₆H₄F₂OH + C₇H₅OH → C₁₃H₁₀F₂O + H₂O

This approach significantly improves the atom economy and aligns better with green chemistry principles. Such reactions are often facilitated by heterogeneous acid catalysts, like cesium salt of dodecatungstophosphoric acid supported on silica, which can be recovered and reused. ias.ac.inresearchgate.net Another strategy to improve atom economy involves using alternative benzylation reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT), which offers a high conversion of its benzyl groups to the product. organic-chemistry.org

| Benzylating Agent | By-product | Atom Economy | Green Chemistry Aspect | Reference |

| Benzyl Chloride | Sodium Chloride (NaCl) | Lower | Generates salt waste that requires disposal. | lscollege.ac.in |

| Benzyl Alcohol | Water (H₂O) | Higher | Produces a benign by-product, minimizing waste. | ias.ac.inresearchgate.net |

Energy Efficient Synthetic Procedures (e.g., Microwave/Ultrasound Assistance)

Reducing energy consumption is a key objective of green chemistry. Conventional synthesis of this compound typically requires prolonged heating under reflux for many hours. Microwave irradiation and ultrasound have emerged as powerful tools to enhance reaction rates and reduce energy usage.

Microwave-Assisted Synthesis: Microwave chemistry utilizes the ability of polar molecules to generate heat when subjected to a microwave field. This direct heating of the reaction mixture is incredibly efficient and can lead to a dramatic reduction in reaction times, often from hours to minutes. wikipedia.org For Williamson ether synthesis, microwave-assisted protocols have been shown to increase product yields and streamline the process. wikipedia.orgmdpi.com This rapid, controlled heating can also minimize the formation of side products that may occur during extended periods of conventional heating.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides energy through acoustic cavitation—the formation, growth, and collapse of bubbles in the liquid. This process creates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates. nih.govresearchgate.net Ultrasound-assisted Williamson ether synthesis has been shown to improve yields and shorten reaction times. numberanalytics.com In some cases, the intense mixing and energy provided by ultrasound can even eliminate the need for a phase-transfer catalyst. researchgate.net A combined approach using both microwave and ultrasound irradiation simultaneously has also been reported, proving to be an efficient and ecologically valuable route for preparing ethers. researchgate.netresearchgate.net

| Energy Source | Typical Reaction Time | Typical Yield | Key Advantages | Reference(s) |

| Conventional Heating | 1-24 hours | 50-95% | Standard, well-established method. | wikipedia.orglscollege.ac.in |

| Microwave Irradiation | 2-15 minutes | 70-98% | Drastic reduction in time; improved yields; energy efficient. | wikipedia.orgmdpi.comresearchgate.net |

| Ultrasound Irradiation | 30-90 minutes | 65-96% | Shorter reaction times; improved yields; can eliminate need for PTC. | nih.govnumberanalytics.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.